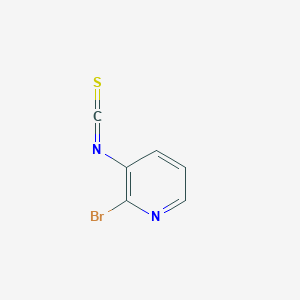

2-Bromo-3-isothiocyanatopyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-3-isothiocyanatopyridine is a chemical compound with the CAS Number: 1360887-36-0 . It has a molecular weight of 215.07 and its IUPAC name is 2-bromo-3-isothiocyanatopyridine .

Molecular Structure Analysis

The InChI code for 2-Bromo-3-isothiocyanatopyridine is 1S/C6H3BrN2S/c7-6-5 (9-4-10)2-1-3-8-6/h1-3H . This indicates the molecular structure of the compound, which includes a bromine atom (Br), a nitrogen atom (N), and a sulfur atom (S) among others .Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-3-isothiocyanatopyridine are not available, it has been noted that similar compounds can be used in copper-catalyzed reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3-isothiocyanatopyridine include a molecular weight of 215.07 .Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-3-isothiocyanatopyridine is used in organic synthesis, particularly in copper-catalyzed cascade reactions. It has shown compatibility under standard conditions, yielding desired products efficiently .

Medicinal Chemistry

In medicinal chemistry, this compound’s derivatives are explored for their pharmaceutical applications. Although specific applications in medicinal chemistry are not detailed in the search results, compounds with similar structures have been recognized for their extensive pharmaceutical applications .

Bioactivity Studies

Related compounds have been investigated for their bioactivity, including antioxidant screening, where they showed great activity compared with reference drugs .

Teaching Experiments

It has been used in teaching experiments in organic chemistry to develop innovative approaches for promoting α-substitution reactions of acetophenone derivatives .

Mecanismo De Acción

Target of Action

It is known that the compound is used in the synthesis of benzo[d]imidazo[5,1-b]thiazole derivatives , which have been found to inhibit FLT3, a type of receptor tyrosine kinase involved in the regulation of hematopoiesis .

Mode of Action

2-Bromo-3-isothiocyanatopyridine participates in a copper-catalyzed cascade reaction with isocyanides, leading to the formation of benzo[d]imidazo[5,1-b]thiazole derivatives . This chemistry involves intermolecular [3 + 2] cycloaddition and intramolecular Ullmann-type C–S bond formation .

Biochemical Pathways

The resulting benzo[d]imidazo[5,1-b]thiazole derivatives are known to have various biological and medicinal activities, including acting as xanthine oxidase inhibitors, antibiotics, and anticancer agents .

Result of Action

The resulting benzo[d]imidazo[5,1-b]thiazole derivatives are known to have various biological and medicinal activities .

Propiedades

IUPAC Name |

2-bromo-3-isothiocyanatopyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-6-5(9-4-10)2-1-3-8-6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHQZIPWRBCPLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-isothiocyanatopyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B2917816.png)

![N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2917817.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide](/img/structure/B2917825.png)

![N-(2,6-difluorobenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2917828.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2917829.png)

![2-(4-chlorophenoxy)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2917831.png)

![(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2917837.png)